tert-Butyl (7-(aminomethyl)spiro[3.5]nonan-2-yl)carbamate
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Overview
Description
tert-butyl N-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamate: is a synthetic organic compound with a complex structure It is characterized by a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the aminomethyl group: The aminomethyl group can be introduced through nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the spirocyclic core.
Carbamate formation: The final step involves the reaction of the aminomethyl-spirocyclic compound with tert-butyl chloroformate to form the carbamate.
Industrial Production Methods
Industrial production of tert-butyl N-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation include the corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
tert-butyl N-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The spirocyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamate hydrochloride
- tert-butyl N-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamate acetate
Uniqueness
tert-butyl N-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and specific reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H28N2O2 |
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Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl N-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamate |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-12-8-15(9-12)6-4-11(10-16)5-7-15/h11-12H,4-10,16H2,1-3H3,(H,17,18) |
InChI Key |
QSUKGBWHZKYXBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCC(CC2)CN |
Origin of Product |
United States |
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